4-Ethyl-2-(piperidin-4-yl)hexan-1-amine is a chemical compound categorized as a piperidine derivative. Piperidine derivatives are crucial in the pharmaceutical industry due to their diverse biological activities and roles in drug development. This compound features a piperidine ring, which is a six-membered cyclic structure containing one nitrogen atom and five carbon atoms, contributing to its unique chemical properties and potential applications in medicinal chemistry.
The compound can be synthesized through various methods, which often involve the modification of existing piperidine structures or the introduction of functional groups to enhance biological activity. Its molecular formula is , with a molecular weight of 212.37 g/mol, and it is recognized by its IUPAC name, 4-ethyl-2-(piperidin-4-yl)hexan-1-amine.
4-Ethyl-2-(piperidin-4-yl)hexan-1-amine falls under the classification of amines and heterocycles, specifically as an aliphatic amine due to the presence of the amino group attached to an aliphatic carbon chain. Its classification also encompasses its role as a potential pharmacophore in drug design.
The synthesis of 4-Ethyl-2-(piperidin-4-yl)hexan-1-amine can be achieved through several synthetic routes, including:
The synthetic approaches typically require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. For example, using dimethylformamide as a solvent under reflux conditions can facilitate effective nucleophilic substitutions .
The molecular structure of 4-Ethyl-2-(piperidin-4-yl)hexan-1-amine features:
This structure can be represented by its canonical SMILES notation: CCC(CC)CC(CN)C1CCCCN1
and its InChI key: ZTIWCHDIIPTXKU-UHFFFAOYSA-N
.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 212.37 g/mol |
IUPAC Name | 4-Ethyl-2-(piperidin-4-yl)hexan-1-amine |
InChI | InChI=1S/C13H28N2/c1... |
InChI Key | ZTIWCHDIIPTXKU-UHFFFAOYSA-N |
4-Ethyl-2-(piperidin-4-yl)hexan-1-amine participates in various chemical reactions including:
Common reagents for these reactions include palladium catalysts for hydrogenation and various oxidizing agents like potassium permanganate for oxidation processes. The products formed depend on the specific reaction conditions employed .
The mechanism of action for 4-Ethyl-2-(piperidin-4-yl)hexan-1-amine involves interaction with biological targets such as receptors and enzymes, leading to pharmacological effects. Piperidine derivatives are known to modulate neurotransmitter systems and may influence pathways related to mood regulation and cognition . The specific interactions depend on the structural features of the compound and its ability to bind to target sites in biological systems.
The physical properties include:
The chemical properties encompass:
Relevant data indicates that this compound can undergo hydrolysis under acidic conditions, affecting its stability and reactivity .
4-Ethyl-2-(piperidin-4-yl)hexan-1-amine has several applications in scientific research:
4-Ethyl-2-(piperidin-4-yl)hexan-1-amine (CAS: 1306606-50-7) is a structurally complex secondary amine featuring a piperidine core substituted at the 4-position with an ethylhexyl side chain terminating in a primary amine. Its molecular formula is C₁₃H₂₈N₂, with a molecular weight of 212.38 g/mol and a canonical SMILES representation of CCC(CC)CC(CN)C1CCNCC1 [2] [5] [6]. The piperidine ring—a six-membered heterocycle containing one nitrogen atom—serves as a privileged pharmacophore in central nervous system (CNS) therapeutics due to its ability to mimic protonatable amine functionalities in neurotransmitters. This compound’s strategic design incorporates two distinct nitrogen atoms: the tertiary piperidine nitrogen (pKa ~10) facilitates membrane penetration and receptor binding through protonation, while the terminal primary amine (pKa ~9) offers a site for electrostatic interactions or structural derivatization [1] [8]. The ethylhexyl chain enhances lipophilicity (calculated LogP = 2.28), promoting blood-brain barrier permeability—a critical feature for neuroactive agents [5].
Structural Element | Chemical Properties | Pharmacophoric Role |
---|---|---|
Piperidine ring | Basic nitrogen (pKa ~10) | Receptor binding via protonation; conformational rigidity |
Terminal primary amine | Basic nitrogen (pKa ~9) | Electrostatic interactions; derivatization site |
Ethylhexyl chain | Lipophilic (LogP 2.28) | Enhanced membrane permeability; BBB penetration |
Stereogenic center at C2 | Chiral carbon | Potential for enantioselective activity |
The piperidine scaffold’s versatility enables interactions with diverse biological targets, including G-protein-coupled receptors (GPCRs), ion channels, and enzymes. Its constrained chair conformation reduces entropic penalties during binding, while substituents at the 4-position (such as the ethylhexyl-amine moiety) project into specific hydrophobic pockets of target proteins. This structural adaptability underpins its prevalence in >20 FDA-approved drugs, spanning antipsychotics, antivirals, and analgesics [1] [3].
Piperidine derivatives have evolved from simple plant alkaloids to engineered polypharmacological agents. The isolation of piperine from black pepper (Piper nigrum) in 1819 marked the earliest recognition of piperidine’s bioactivity. The mid-20th century saw synthetic piperidines emerge as antihistamines (e.g., meperidine), leveraging the ring’s capacity to mimic ethylamine motifs in endogenous ligands [1]. The 1990s witnessed a paradigm shift toward multitargeting piperidine scaffolds, exemplified by donepezil—a piperidine-based acetylcholinesterase inhibitor approved for Alzheimer’s disease in 1996 [1].
Contemporary drug design exploits piperidine’s modularity for structural rigidification. For instance, replacing flexible alkoxy linkers in early H₃R antagonists (e.g., ADS009) with semirigid naphthalene systems yielded ADS031—a dual-acting histamine H₃ receptor antagonist/AChE inhibitor with 12.5 nM H₃R affinity [1]. Similarly, 4-aminopiperidine derivatives were optimized from screening hits (EC₅₀ ~2 µM) to potent HCV assembly inhibitors (EC₅₀ <100 nM) through strategic aryl substitutions [3]. 4-Ethyl-2-(piperidin-4-yl)hexan-1-amine represents this evolution: its branched alkyl linker balances conformational flexibility with steric bulk, enabling novel target engagement.
Era | Representative Agent | Therapeutic Application | Structural Innovation |
---|---|---|---|
1950s | Meperidine | Analgesia | Unsubstituted piperidine core |
1990s | Donepezil | Alzheimer’s disease | Piperidine benzylamine scaffold |
2000s | ADS031 | Neurodegenerative disorders | Naphthalene-rigidified H₃R antagonist |
2010s | 4-Ethyl-2-(piperidin-4-yl)hexan-1-amine | Antiviral/CNS agents | Ethylhexylamine side chain for enhanced BBB penetration |
This compound exhibits a unique dual mechanism against viral pathogens, particularly hepatitis C virus (HCV). It disrupts the late stages of the HCV lifecycle by inhibiting virion assembly and secretion, as evidenced by compartmentalized efficacy profiling: while inactive in HCV pseudoparticle entry (EC₅₀ >50 µM) and subgenomic replicon assays (EC₅₀ >50 µM), it potently inhibits full-cycle HCV infection (HCVcc) with an EC₅₀ of 2.57 µM [3]. Mechanistically, it prevents colocalization of HCV core proteins with cytosolic lipid droplets (cLDs)—an essential step for virion assembly. At 2.5 µM, it achieves ~70% inhibition of core-cLD association, thereby halting the formation of mature viral particles [3].
Synergy studies reveal combinatorial potential with direct-acting antivirals (DAAs). When co-administered with NS3/4A protease inhibitors (telaprevir), NS5A inhibitors (daclatasvir), or nucleoside analogs (ribavirin), it demonstrates major synergy (Bliss independence volume >9), reducing requisite DAA doses and potentially mitigating resistance development [3]. This synergy arises from complementary mechanisms: DAAs impede replication, while 4-ethyl-2-(piperidin-4-yl)hexan-1-amine blocks subsequent assembly.
Combination Partner | Target | Synergy Level | Significance |
---|---|---|---|
Telaprevir | NS3/4A protease | +++ | Reduces viral fitness and resistance emergence |
Daclatasvir | NS5A protein | +++ | Enhances efficacy against genotype 3 HCV |
Ribavirin | RNA-dependent RNA polymerase | +++ | Broadens antiviral spectrum |
Cyclosporin A | Host cyclophilin | + | Augments host-targeted antiviral effects |
Beyond virology, structural analogs demonstrate immunomodulatory potential via unintended kinase interactions. Pharmacophore modeling suggests that piperidine-based compounds can occupy JAK kinase ATP-binding pockets, potentially explaining off-target immunotoxicity observed with certain agrochemicals [8]. While direct evidence for 4-ethyl-2-(piperidin-4-yl)hexan-1-amine remains limited, its pharmacophore aligns with features required for TYK2 inhibition (e.g., hydrogen bond donors, hydrophobic contacts), warranting investigation in cytokine-driven pathologies [8].
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6